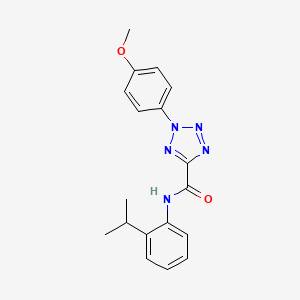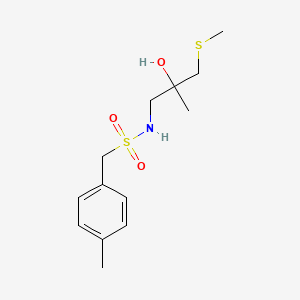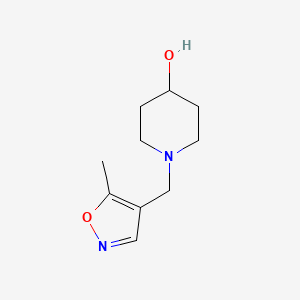
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DPI-3290, is a synthetic compound that has shown potential in various scientific research applications. The molecule has a unique structural composition that makes it a promising candidate for further investigation.
Mecanismo De Acción
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide works by inhibiting the activity of specific enzymes that are involved in various cellular processes. The molecule has been shown to inhibit the activity of histone deacetylases (HDACs) and monoamine oxidases (MAOs). By inhibiting these enzymes, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can modulate gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. Another direction is to study its effects on other cellular processes and pathways. Additionally, the development of more soluble derivatives of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide could improve its effectiveness in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-(2,4-dioxooxazolidin-3-yl)ethylamine. The reaction takes place in the presence of a coupling agent and a catalyst, resulting in the formation of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. The purity of the final product is achieved through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied in various scientific research applications, including cancer research and neurodegenerative diseases. In cancer research, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown potential as a therapeutic agent by inhibiting the growth of cancer cells. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-7-5-8(13-14(7)2)10(17)12-3-4-15-9(16)6-19-11(15)18/h5H,3-4,6H2,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADCRJBDHBWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)
![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide](/img/structure/B2949781.png)
![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)

![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)